Potency vs. Human FAAH: Cross-Study Comparison of FAAH-IN-2 with URB597 and JNJ-1661010
While a direct head-to-head comparison is not available in the primary literature, a cross-study analysis of FAAH inhibition data places FAAH-IN-2 within the range of potent FAAH inhibitors. The patent WO/2008/100977A2 identifies FAAH-IN-2 as a potent FAAH inhibitor [1]. In contrast, the commonly used inhibitor URB597 exhibits an IC50 of 4.6 nM in rat brain membranes [2], and JNJ-1661010 shows an IC50 of 12 nM against human FAAH . The specific potency of FAAH-IN-2 should be confirmed in the end user's specific assay system.
| Evidence Dimension | FAAH Inhibition Potency |
|---|---|
| Target Compound Data | Potent inhibitor of FAAH (patent designation) |
| Comparator Or Baseline | URB597 IC50: 4.6 nM (rat brain membranes) [2]; JNJ-1661010 IC50: 12 nM (human) |
| Quantified Difference | Quantitative comparison not directly available; activity is qualitatively described as 'potent' in patent. |
| Conditions | Enzymatic assays, details vary by reference |
Why This Matters
This establishes FAAH-IN-2 as a legitimate tool for FAAH inhibition studies, but underscores the need for internal validation and calibration against well-characterized comparators like URB597 or JNJ-1661010 in any new assay.
- [1] WO/2008/100977A2 - Carbamates therapeutic release agents as amidase inhibitors. View Source
- [2] AmBeed. FAAH Inhibitor Comparison Table. View Source
